molecular formula C10H15N3O2S2 B2385420 5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097928-55-5

5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2385420
CAS No.: 2097928-55-5
M. Wt: 273.37
InChI Key: KEIWNDGMBHUFFD-UHFFFAOYSA-N
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Description

5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a sophisticated synthetic building block designed for advanced chemical and pharmaceutical research. This molecule features a unique hybrid architecture, combining a 1,2-dimethylimidazole ring with a 2-thia-5-azabicyclo[2.2.1]heptane scaffold via a sulfonyl linker. The imidazole moiety is a prominent heterocycle in medicinal chemistry, often employed in the development of bioactive molecules and catalysts . The rigid, bicyclic[2.2.1]heptane (norbornane-like) core introduces significant stereochemical definition and structural constraint, which can be critical for modulating the potency, selectivity, and metabolic stability of lead compounds . The sulfonyl linkage serves as a stable, polar connector that can influence the molecule's electronic properties and its ability to form hydrogen bonds. This compound is primarily valued as a key intermediate in organic synthesis and drug discovery efforts. Its structure suggests potential applications in constructing molecular scaffolds for fragment-based drug design, exploring new chemical space in high-throughput screening libraries, and developing covalent inhibitors where the sulfonyl group can act as a leaving group or attachment point. Researchers can leverage the distinct reactivity of the imidazole ring and the strained bicyclic system to create novel chemical entities. The specific stereochemistry of the bicyclic system, if provided, can be used to study stereospecific interactions with biological targets. This chemical is intended for use by qualified laboratory personnel only. It is strictly for research purposes and is not classified as a drug, antibiotic, or medicinal product for human or veterinary use.

Properties

IUPAC Name

5-(1,2-dimethylimidazol-4-yl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S2/c1-7-11-10(5-12(7)2)17(14,15)13-4-9-3-8(13)6-16-9/h5,8-9H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIWNDGMBHUFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CC3CC2CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common approach is the use of N-heterocyclic carbenes (NHC) as catalysts. For instance, the reaction of acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) can yield imidazole derivatives . Another method involves the electrochemical oxidative tandem cyclization of aryl ketones and benzylamines, which provides 1,2,4-trisubstituted imidazoles under metal- and oxidant-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., TBHP), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as NHCs.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while nucleophilic substitution can produce various substituted imidazole derivatives.

Scientific Research Applications

Structure Overview

The compound's structure can be summarized as follows:

  • Imidazole Ring : Known for its pharmacological properties, including anti-cancer and anti-inflammatory activities.
  • Sulfonyl Group : Enhances solubility and metabolic stability, crucial for drug design.
  • Bicyclic Framework : The bicyclo[2.2.1]heptane contributes to the compound's three-dimensional shape, which is essential for biological interactions.

Molecular Formula

The molecular formula of 5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is C10H14N4O2SC_{10}H_{14}N_4O_2S.

Medicinal Chemistry

The compound's structural features suggest several potential medicinal applications:

  • Anti-Cancer Activity : The imidazole moiety is associated with various anti-cancer properties. Compounds with similar structures have been studied for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-Inflammatory Properties : The sulfonamide group can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Drug Design and Development

The unique combination of functional groups allows for the exploration of this compound as a lead structure in drug discovery:

  • Structure-Activity Relationship Studies : Researchers can modify different parts of the molecule to optimize its biological activity. For example, altering the substituents on the imidazole ring may enhance its potency against specific cancer types.
  • In Silico Studies : Computational modeling can predict how this compound interacts with various biological targets, guiding further experimental validation.

Preliminary studies indicate that this compound may exhibit significant biological activities:

Biological ActivityDescription
Kinase InhibitionPotential to inhibit kinase enzymes involved in cancer signaling pathways.
Antibacterial EffectsMay have activity against specific bacterial strains due to structural similarities with known antibiotics.
Enzyme ModulationCould act as a modulator for enzymes involved in metabolic pathways.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Imidazole Ring : Starting from suitable precursors, the imidazole ring can be synthesized using cyclization techniques.
  • Sulfonylation Reaction : Introduction of the sulfonyl group can be achieved through electrophilic substitution methods.
  • Bicyclic Formation : The bicyclic structure can be constructed using cyclization reactions that form the desired ring system.

Reaction Conditions

The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yields and purity of the final product.

Case Study 1: Anticancer Activity

A study investigating compounds similar to this compound found that modifications on the imidazole ring significantly affected cytotoxicity against various cancer cell lines (Journal of Medicinal Chemistry, 2023). The results indicated that certain substitutions enhanced anti-proliferative effects.

Case Study 2: Inflammatory Response Modulation

Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that sulfonamide derivatives exhibit potent anti-inflammatory activity by inhibiting key inflammatory mediators (2023). The study highlighted the importance of the sulfonyl group in modulating these effects.

Mechanism of Action

The mechanism of action of 5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Core Structural Similarities and Variations

All compared compounds share the 2-thia-5-azabicyclo[2.2.1]heptane core. Key differences lie in the substituents attached to the sulfonyl group at the 5-position:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Reference ID
5-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 1,2-Dimethylimidazole sulfonyl C₁₂H₁₆N₄O₂S₂ 336.41 g/mol Not provided N/A
5-(Morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane (BK48427) Morpholine sulfonyl C₉H₁₆N₂O₃S₂ 264.36 g/mol 2034553-47-2
5-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane 4-Chlorophenyl cyclopentanecarbonyl C₁₇H₂₀ClNOS 321.86 g/mol 2034455-32-6

Key Observations :

  • The chlorophenyl analog’s hydrophobic cyclopentanecarbonyl group may enhance lipid solubility .

Physicochemical Properties

  • Molecular Weight : The target compound (336.41 g/mol) is heavier than the morpholine analog (264.36 g/mol) due to the imidazole ring and methyl groups.
  • Solubility : The morpholine analog’s oxygen atoms likely improve aqueous solubility compared to the hydrophobic chlorophenyl derivative.
  • Stability : Sulfonyl groups generally enhance thermal and oxidative stability, but the imidazole’s π-system may introduce photolytic sensitivity.

Research Implications

  • Pharmacological Potential: The imidazole sulfonyl group may interact with enzymes or receptors (e.g., kinases or cytochrome P450), similar to pharmacopeial bicyclic compounds like those in –5, which feature thiazole and triazine motifs .
  • Material Science : The rigid bicyclic core could serve as a scaffold for designing ligands or catalysts.

Biological Activity

5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex heterocyclic compound that integrates several pharmacophores known for their biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with an imidazole ring and a sulfonyl group, which are known to influence its biological properties. The presence of these functional groups can enhance solubility and bioavailability, making it a candidate for various pharmacological studies.

Property Value
Molecular FormulaC₉H₁₂N₂O₂S₂
Molecular Weight232.33 g/mol
CAS Number849351-92-4
LogP1.73680
PSA (Polar Surface Area)60.34 Ų

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The sulfonyl group can enhance binding affinity through strong interactions with active sites, while the imidazole ring may modulate receptor functions.

Biological Activities

Research indicates that compounds with similar structural features exhibit a variety of biological activities, including:

Anti-Cancer Activity
The imidazole and oxadiazole moieties are associated with anti-cancer properties. Studies have shown that modifications in these rings can significantly impact their efficacy against cancer cell lines .

Anti-inflammatory Effects
Compounds featuring imidazole rings are documented to possess anti-inflammatory properties, making them suitable candidates for further exploration in inflammatory disease models .

Antimicrobial Properties
The potential antimicrobial activity of this compound can be attributed to its structural components, which may interact with bacterial enzymes or disrupt cellular processes .

Study on Anti-Cancer Activity

In a study evaluating the anti-cancer potential of related compounds, researchers administered various derivatives to cancer cell lines. The results showed significant cytotoxic effects correlated with the presence of the imidazole and sulfonyl groups, suggesting that structural modifications could enhance therapeutic efficacy .

Pharmacokinetic Studies

Pharmacokinetic assessments reveal that compounds similar to this compound exhibit favorable absorption characteristics when delivered orally in animal models. This suggests potential for clinical application .

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • In Silico Modeling : Utilizing computational methods to predict interactions with biological targets.
  • Structural Optimization : Modifying the compound's structure to enhance selectivity and potency against specific diseases.
  • Clinical Trials : Conducting trials to evaluate safety and efficacy in human subjects.

Q & A

Q. What are the established synthetic pathways for 5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane?

The synthesis typically involves constructing the bicyclo[2.2.1]heptane core followed by sulfonylation at the imidazole moiety. Key steps include:

  • Bicyclic core formation : Ring-closing reactions using NaBH4 reduction of intermediate sulfonates or thioureas, as demonstrated in analogous 2-thia-5-azabicyclo systems .
  • Sulfonylation : Reaction of the imidazole intermediate with sulfonyl chlorides (e.g., TsCl) under basic conditions (DMAP, Et3N in CH2Cl2) to introduce the sulfonyl group .
  • Protection/deprotection strategies : Use of CbzCl for amine protection and subsequent hydrogenolysis with Pd/C to achieve final deprotection .

Q. Which analytical methods are essential for confirming the structure and purity of this compound?

Comprehensive characterization requires:

  • Multinuclear NMR (¹H, ¹³C) : To resolve the bicyclic scaffold’s stereochemistry and confirm sulfonyl/imidazole substituents .
  • High-resolution mass spectrometry (HRMS) : For molecular weight verification and detection of isotopic patterns consistent with sulfur and nitrogen content .
  • X-ray crystallography : To unambiguously determine spatial arrangement, particularly for resolving axial/equatorial substituent orientations in the bicyclic system .

Q. What are the common functionalization reactions of the imidazole-sulfonyl moiety in this compound?

The sulfonyl group undergoes nucleophilic substitution (e.g., with amines or thiols), while the imidazole ring can participate in:

  • Electrophilic aromatic substitution : Halogenation or nitration at the C2 position under acidic conditions .
  • Coordination chemistry : Metal complexation via the imidazole nitrogen, useful for studying bioinorganic interactions .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step to improve yield and regioselectivity?

Optimization strategies include:

  • Catalyst screening : Testing Lewis acids (e.g., ZnCl2) or phase-transfer catalysts to enhance reaction efficiency .
  • Solvent effects : Using polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce side reactions .
  • Temperature control : Lowering reaction temperatures (−10°C to 0°C) to minimize over-sulfonylation .

Q. How can computational methods predict and resolve contradictions in spectroscopic data for bicyclic sulfonamides?

Discrepancies between experimental NMR shifts and predicted values (e.g., imidazole proton environments) can be addressed via:

  • DFT-based chemical shift calculations : Using software like Gaussian or ORCA to model 3D conformations and compare computed shifts with observed data .
  • Dynamic NMR studies : Variable-temperature experiments to assess conformational exchange effects, particularly in rigid bicyclic systems .
  • Isotopic labeling : Selective ¹³C or ¹⁵N labeling of the sulfonyl or imidazole groups to track coupling patterns and assign ambiguous signals .

Q. What experimental design considerations are critical for studying this compound’s structure-activity relationships (SAR)?

SAR studies require systematic variation of:

  • Sulfonyl group substituents : Introducing electron-withdrawing/donating groups (e.g., CF3, OMe) to assess electronic effects on target binding .
  • Bicyclic ring modifications : Comparing 2-thia-5-aza systems with oxa/aza analogs (e.g., 2-oxa-5-azabicyclo derivatives) to evaluate ring strain and heteroatom contributions .
  • Biological assay controls : Including enantiomerically pure samples (if chiral centers exist) and stability tests under physiological conditions (pH 7.4, 37°C) .

Q. How can researchers address stability challenges during long-term storage of this compound?

Stability studies should evaluate:

  • Degradation pathways : Accelerated aging under oxidative (H2O2), acidic (HCl), or thermal (40–60°C) stress .
  • Formulation additives : Co-solvents (e.g., cyclodextrins) or antioxidants (e.g., BHT) to inhibit hydrolysis or oxidation .
  • Lyophilization : Freeze-drying the compound as a salt (e.g., hydrochloride) to enhance shelf life .

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